1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
1-[4-(1H-pyrazol-5-yl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-3-10(16-8-12-7-14-16)4-2-9(1)11-5-6-13-15-11/h1-8H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWTZLVQLHCHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
The most direct route involves cyclocondensation of thiosemicarbazides with appropriate electrophiles. A representative procedure from recent literature follows:
Procedure :
- React 4-(1H-pyrazol-5-yl)benzaldehyde (1.0 equiv) with thiosemicarbazide (1.2 equiv) in ethanol under reflux (12 h).
- Acid-catalyzed cyclization using concentrated HCl yields the triazole core.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 78°C | +32% yield |
| HCl Concentration | 6M | Max efficiency |
| Solvent System | Ethanol/H2O (3:1) | Improved purity |
This method typically achieves 65-72% isolated yield, with purity >95% after recrystallization from dimethylformamide/water mixtures.
Click Chemistry Approaches
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for this synthesis:
Stepwise Synthesis
- Azide Preparation :
- Convert 4-bromophenylpyrazole to the corresponding azide using NaN3/CuSO4 in DMF (82% yield).
- Alkyne Synthesis :
- Generate propargylamine derivatives via Sonogashira coupling (Pd(PPh3)4, CuI).
- Cycloaddition :
- React azide and alkyne components with Cu(I) catalyst (0.1 mol%) in t-BuOH/H2O (1:1) at 60°C.
Key Advantages :
- Excellent regioselectivity (1,4-disubstituted triazole)
- Mild reaction conditions preserving sensitive functional groups
Limitations :
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate key steps:
- Mix 4-(pyrazol-5-yl)benzohydrazide (1.0 equiv) with ammonium thiocyanate (3.0 equiv)
- Microwave at 150°C for 15 min (300W)
- Acidify with HCl and extract product
Comparative Performance :
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional Heating | 6h | 68% | 92% |
| Microwave | 15min | 73% | 95% |
This technique reduces reaction times by 90% while improving yields through enhanced reaction kinetics.
Solid-Phase Synthesis Strategies
For combinatorial chemistry applications, solid-supported methods have been developed:
Resin-Bound Synthesis :
- Load Wang resin with 4-iodophenylpyrazole
- Perform Ullmann coupling with triazole precursors
- Cleave with TFA/CH2Cl2 (1:9)
Key Features :
Critical Comparison of Methods
Table 1. Method Comparison for 1-[4-(1H-Pyrazol-5-yl)phenyl]-1H-1,2,4-Triazole Synthesis
| Method | Yield Range | Purity | Scalability | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation | 65-72% | >95% | Excellent | Moderate |
| Click Chemistry | 70-78% | 90-93% | Good | Excellent |
| Microwave-Assisted | 73-75% | 94-96% | Moderate | High |
| Solid-Phase | 58-63% | 85-90% | Limited | Variable |
Industrial-Scale Considerations
For bulk production, the cyclocondensation method remains preferred due to:
- Lower catalyst costs vs. click chemistry
- Simplified purification compared to solid-phase approaches
- Established safety protocols for hydrazine derivatives
Process intensification strategies include:
- Continuous flow reactors for azide formation steps
- Membrane-based copper removal systems in click chemistry
- Automated crystallization control systems.
Chemical Reactions Analysis
1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of cellular metabolism .
Anticancer Properties
Triazoles are recognized for their anticancer potential. Studies have demonstrated that derivatives can induce apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of signaling pathways involved in cell proliferation . Specifically, compounds containing the triazole ring have been linked to inhibiting tumor growth in several cancer models.
Antioxidant Activity
The antioxidant capabilities of this compound have been explored in various studies. It is believed that these compounds can mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes . This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.
Applications in Medicine
The applications of this compound extend beyond basic research into practical medical uses:
Drug Development
Due to its diverse biological activities, this compound serves as a lead structure for new drug development targeting conditions like cancer and infections. Its derivatives are being investigated for their potential as novel therapeutic agents .
Agricultural Applications
Triazoles are also utilized in agriculture as fungicides and herbicides due to their ability to inhibit fungal growth and enhance crop yield . The incorporation of pyrazole enhances these properties, making them valuable in agricultural chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their biological or functional properties, and synthesis routes:
Key Comparative Findings
Pharmacological Activity
- COX-2 Inhibition: The sulfonamide derivative (1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole) exhibits potent COX-2 selectivity (IC₅₀: 0.12–0.45 μM), surpassing traditional NSAIDs in ulcerogenicity profiles . In contrast, the pyrazole-substituted triazole lacks reported COX-2 activity but serves as a precursor for antiviral agents (e.g., rhinovirus replication inhibitors, ).
- Anti-inflammatory SAR : Substituents like 4-methoxyphenyl or 3,4-dimethoxyphenyl on triazole enhance anti-inflammatory activity, as seen in sulfonamide derivatives . Pyrazole-substituted variants may prioritize structural rigidity over direct pharmacological effects .
Physicochemical Properties
Biological Activity
1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of various aryl and heteroaryl compounds with triazole derivatives. The methodology often includes techniques such as refluxing in organic solvents or microwave-assisted synthesis to enhance yield and purity.
Biological Activity
The biological activity of this compound has been explored extensively across various studies, revealing its potential in multiple therapeutic areas:
Anticancer Activity
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- HCT-116 (colorectal cancer)
In vitro studies demonstrate that this compound can inhibit cell proliferation effectively across these cancer types. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various bacterial strains. Studies employing the agar dilution technique have reported effective inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Molecular Modeling Studies
Molecular docking studies have been performed to understand the binding affinity of this compound with various biological targets. These studies indicate a favorable interaction with enzymes involved in cancer proliferation and bacterial resistance mechanisms .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Study on Anticancer Efficacy : A recent study demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models of breast cancer .
- Antimicrobial Efficacy Study : Another investigation revealed that this compound exhibited synergistic effects when combined with standard antibiotics against resistant bacterial strains .
Q & A
Basic Research Questions
Synthesis Optimization Q. What are the optimal synthetic routes for preparing 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole? The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with nitriles or via Suzuki–Miyaura coupling to introduce the pyrazole moiety. Key steps include:
- Precise temperature control (e.g., reflux in ethanol at 80°C) and pH adjustment to stabilize intermediates.
- Use of catalysts like palladium for cross-coupling reactions. Analytical validation via TLC for reaction monitoring and NMR for structural confirmation is critical .
Structural Characterization Q. How is the molecular structure of this compound confirmed experimentally? Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry, including bond angles and torsion angles. Complementary techniques include:
- - and -NMR to verify proton and carbon environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Biological Screening Q. What methodologies are used to evaluate the biological activity of this compound? Initial screening involves:
- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) to identify target interactions.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
- Structure–activity relationship (SAR) : Systematic variation of substituents on the triazole and pyrazole rings to optimize activity .
Advanced Research Questions
Data Contradiction Analysis Q. How can researchers resolve contradictions in spectroscopic or crystallographic data? Discrepancies between predicted and observed data (e.g., unexpected NMR shifts or SC-XRD bond lengths) require:
- Cross-validation : Repeating experiments under standardized conditions.
- Computational modeling : DFT calculations to compare theoretical and experimental geometries.
- Multi-technique analysis : Combining NMR, IR, and X-ray data to confirm assignments .
Mechanistic Studies Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Molecular docking : Simulations using AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or HIV protease).
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
- Fluorescence quenching assays : Measures interactions with DNA or enzymes via changes in emission spectra .
Synthetic Byproduct Analysis Q. How are unexpected byproducts identified and characterized during synthesis?
- LC-MS/MS : Detects low-abundance impurities and assigns structures based on fragmentation patterns.
- Crystallographic screening : Identifies polymorphs or co-crystals that may form under specific conditions.
- Reaction optimization : Adjusting solvent polarity or stoichiometry to suppress side reactions .
Computational Chemistry Q. How do DFT calculations enhance understanding of this compound’s electronic properties? DFT studies (e.g., using Gaussian 09 with B3LYP/6-31G* basis sets) predict:
- Electron density distribution, highlighting nucleophilic/electrophilic regions.
- Frontier molecular orbitals (HOMO-LUMO gaps), correlating with reactivity and stability.
- Non-covalent interaction (NCI) analysis to map van der Waals and hydrogen-bonding interactions .
Methodological Best Practices
- Reaction Monitoring : Use real-time FTIR to track functional group transformations during synthesis .
- Crystallization : Optimize solvent evaporation rates to obtain high-quality crystals for SC-XRD .
- Bioactivity Validation : Pair in vitro assays with in silico ADMET predictions to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
